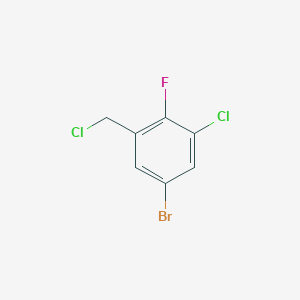![molecular formula C6H9N3O2S2 B2732371 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid CAS No. 82593-10-0](/img/structure/B2732371.png)
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of compounds similar to “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” has been reported. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” can be inferred from its molecular formula, which is C6H9N3O2S2. This indicates that the compound contains six carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two sulfur atoms .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Compounds derived from 1,3,4-thiadiazole, such as “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid”, have shown significant antifungal activities. For instance, some of these compounds exhibited good antifungal activities against Phytophthora infestans (P. infestans) , with EC50 values lower than that of Dimethomorph . They also showed antifungal activities against Gibberella zeae (G. zeae) .
Antibacterial Applications
These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo) , and Xanthomonas campestris p v. citri (Xcc) . Moreover, some 1,3,4-thiadiazole derivatives were found to be potent antimicrobial agents against E. coli , B. mycoides , and C. albicans .
Agricultural Applications
1,3,4-Thiadiazole derivatives have been widely used in the production of plant protection products . They can help prevent and control plant fungal and bacterial diseases .
Antiviral Applications
Although not directly related to “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid”, some 2-amino-1,3,4-thiadiazole derivatives have shown anti-HIV activity . This suggests potential antiviral applications for 1,3,4-thiadiazole derivatives.
Potential Use in Synthesis of Novel Compounds
The 1,3,4-thiadiazole group can be introduced into glucosides moiety to design a series of novel 1,3,4-thiadiazole derivatives of glucosides . This opens up possibilities for the synthesis of new compounds with potentially diverse applications.
Development of New Fungicides and Bactericides
Given their antifungal and antibacterial properties, 1,3,4-thiadiazole derivatives could be used in the development of novel and promising fungicides and bactericides .
Zukünftige Richtungen
The future directions for research on “4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid” and similar compounds could include further exploration of their biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety , these compounds may have potential as therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-4(10)11/h1-3H2,(H2,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFCLNRPRADHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)
![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)
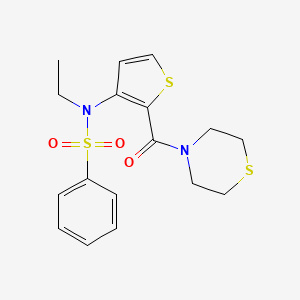
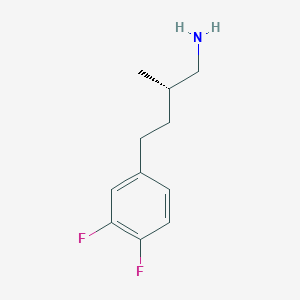
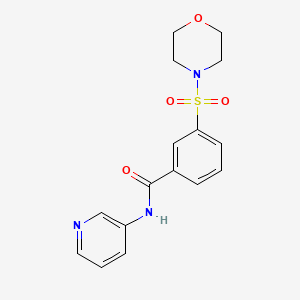
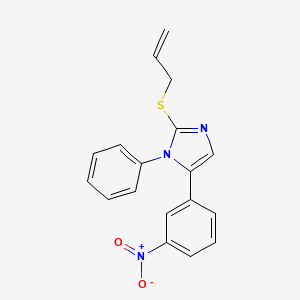
![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)
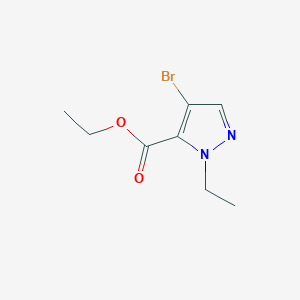
![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)
